D75-4590
Overview
Description
D75-4590 is a pyridobenzimidazole derivative known for its antifungal properties. It functions as an inhibitor of β-1,6-glucan synthesis, a crucial component of the fungal cell wall. This compound has shown efficacy against various Candida species, including those resistant to fluconazole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D75-4590 involves the formation of the pyridobenzimidazole core structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes maintaining specific temperatures, pressures, and solvent conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
D75-4590 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the diethylaminoethyl and carbonitrile groups .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include diethylaminoethylamine, various solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products
The major products formed from the reactions involving this compound are typically derivatives of the original compound, modified to enhance its antifungal properties or to study its mechanism of action .
Scientific Research Applications
D75-4590 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β-1,6-glucan synthesis inhibition and to develop new antifungal agents
Biology: Employed in studies involving fungal cell wall synthesis and integrity, particularly in Candida species
Medicine: Investigated for its potential as a novel antifungal drug, especially for treating infections caused by fluconazole-resistant Candida strains
Industry: Utilized in the development of antifungal coatings and treatments for various materials
Mechanism of Action
D75-4590 exerts its antifungal effects by specifically inhibiting the enzyme β-1,6-glucan synthase, which is crucial for the synthesis of β-1,6-glucan in the fungal cell wall. This inhibition leads to a weakened cell wall, impaired cell growth, and ultimately, cell death . The primary molecular target of this compound is Kre6p, a β-1,6-glucan synthase .
Comparison with Similar Compounds
Similar Compounds
D11-2040: Another β-1,6-glucan inhibitor with similar antifungal properties
D21-6076: A derivative of D75-4590, also effective against Candida species
Jervine: A jerveratrum-type steroidal alkaloid that inhibits β-1,6-glucan biosynthesis.
Uniqueness
This compound is unique due to its specific inhibition of β-1,6-glucan synthesis, making it a promising lead compound for developing novel antifungal drugs. Unlike other antifungal agents, it targets a component of the fungal cell wall that is absent in mammalian cells, reducing the potential for toxicity .
Properties
IUPAC Name |
1-[2-(diethylamino)ethylamino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5/c1-5-16-15(4)17(14-22)21-24-18-10-8-9-11-19(18)26(21)20(16)23-12-13-25(6-2)7-3/h8-11,23H,5-7,12-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKNXKIUSPUYQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCN(CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | D75-4590 | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/D75-4590 | |
Description | Chemical information link to Wikipedia. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045514 | |
Record name | 1-{[2-(Diethylamino)ethyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201045514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384376-42-5 | |
Record name | D75-4590 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0384376425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D75-4590 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS449L7PJY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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